1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Scientific Research Applications
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride has shown promise in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Safety and Hazards
Preparation Methods
The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a spirocyclic amine with formaldehyde and a diol, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound is known for its potent and selective inhibition of METTL3, an enzyme involved in RNA modification.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds exhibit similar spirocyclic structures but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHAAHEEUZSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(O2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.